molecular formula C20H15N3O3S3 B12112882 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12112882
M. Wt: 441.6 g/mol
InChI Key: YTIAEJTYHYRUOB-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiadiazole ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, phenyl-substituted compounds, and thiadiazole precursors. The key steps in the synthesis may involve:

    Formation of the thiadiazole ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.

    Construction of the pyrrolidine-2,3-dione core: This step may involve the condensation of an appropriate amine with a diketone.

    Introduction of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Final assembly and functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: The thiophene and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of various functional groups onto the thiophene or thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its potential interactions with biological targets can be investigated through in vitro and in vivo studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, such as:

    Inhibition of enzyme activity: By binding to the active site of an enzyme, the compound can inhibit its catalytic function.

    Receptor modulation: The compound can act as an agonist or antagonist of specific receptors, altering cellular signaling pathways.

    DNA/RNA interaction: The compound can intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: A compound with a similar aromatic structure but different functional groups.

    tert-Butyl carbamate: A compound with a carbamate functional group, used in different applications.

    Extradiol catecholic dioxygenases: Enzymes that catalyze similar types of reactions involving aromatic compounds.

Uniqueness

What sets (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H15N3O3S3

Molecular Weight

441.6 g/mol

IUPAC Name

4-hydroxy-2-phenyl-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H15N3O3S3/c1-2-10-28-20-22-21-19(29-20)23-15(12-7-4-3-5-8-12)14(17(25)18(23)26)16(24)13-9-6-11-27-13/h2-9,11,15,25H,1,10H2

InChI Key

YTIAEJTYHYRUOB-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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